molecular formula C7H2BrCl2FO3S B13197044 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoyl chloride

4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoyl chloride

Cat. No.: B13197044
M. Wt: 335.96 g/mol
InChI Key: ZYAHNQDTAHFZQY-UHFFFAOYSA-N
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Description

4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoyl chloride is a chemical compound with the molecular formula C7H2BrClFO2S It is a derivative of benzoyl chloride, featuring bromine, chlorine, fluorine, and sulfonyl chloride functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoyl chloride typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety protocols, and implementing cost-effective measures. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The replacement of one functional group with another.

    Oxidation Reactions: The increase in the oxidation state of the compound.

    Reduction Reactions: The decrease in the oxidation state of the compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amides, while oxidation reactions can produce sulfonic acids.

Scientific Research Applications

4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoyl chloride involves its reactivity with various nucleophiles and electrophiles. The presence of multiple functional groups allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-5-nitrophthalonitrile: Similar in structure but contains a nitro group instead of a chlorosulfonyl group.

    4-Bromo-2-chloroaniline: Contains an aniline group instead of a benzoyl chloride group.

    4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride: Similar but lacks the benzoyl chloride group.

Uniqueness

4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoyl chloride is unique due to the combination of bromine, chlorine, fluorine, and sulfonyl chloride functional groups in a single molecule. This unique combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.

Properties

Molecular Formula

C7H2BrCl2FO3S

Molecular Weight

335.96 g/mol

IUPAC Name

4-bromo-5-chlorosulfonyl-2-fluorobenzoyl chloride

InChI

InChI=1S/C7H2BrCl2FO3S/c8-4-2-5(11)3(7(9)12)1-6(4)15(10,13)14/h1-2H

InChI Key

ZYAHNQDTAHFZQY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)Cl)Br)F)C(=O)Cl

Origin of Product

United States

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